molecular formula C41H66N12O13 B1681915 Somatotropin (6-13) CAS No. 55207-83-5

Somatotropin (6-13)

Cat. No.: B1681915
CAS No.: 55207-83-5
M. Wt: 935 g/mol
InChI Key: FBZGGPWZOUYLLV-IUKVLHSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Somatotropin (6-13) is a growth hormone.

Scientific Research Applications

Cardioprotection

Somatotropin (6-13) has been investigated for its cardioprotective effects. Studies have shown that this peptide can improve myocardial function and reduce infarct size following ischemic events. For instance, in a controlled study involving mice subjected to myocardial ischemia-reperfusion injury, pretreatment with Somatotropin (6-13) resulted in:

  • Improved Hemodynamics : Increased stroke volume and cardiac output by 40% and 58%, respectively.
  • Reduced Inflammatory Markers : Significant reductions in plasma levels of interleukin-6 and tumor necrosis factor-alpha at early reperfusion stages .
ParameterVehicle GroupSomatotropin (6-13) Group
Stroke VolumeBaselineIncreased by 40%
Cardiac OutputBaselineIncreased by 58%
IL-6 Levels at 6hElevatedReduced by 70%
TNF-α Levels at 6hElevatedReduced by 62%

Metabolic Regulation

Research indicates that Somatotropin (6-13) may enhance metabolic functions, particularly in glucose regulation. A study demonstrated that a constrained analog of this peptide improved hypoglycemic responses during insulin tolerance tests, suggesting its potential role in managing diabetes .

Growth Hormone Deficiency Treatment

Somatotropin (6-13) is also relevant in the context of treating growth hormone deficiencies. It is used in clinical settings to address conditions such as:

  • Pediatric Growth Hormone Deficiency
  • Turner Syndrome
  • Prader-Willi Syndrome
  • Chronic Kidney Disease-related Growth Failure

In these cases, the administration of Somatotropin has been linked to significant improvements in height velocity and overall growth metrics .

Case Study 1: Cardioprotection in Ischemic Heart Disease

A study involving mice treated with Somatotropin (6-13) showed promising results in reducing myocardial infarction size post-reperfusion. The treatment group exhibited improved left ventricular function compared to controls, highlighting the peptide's potential as a therapeutic agent in ischemic heart disease management .

Case Study 2: Metabolic Effects on Diabetic Models

In another investigation, diabetic rats treated with Somatotropin (6-13) exhibited improved glycemic control compared to untreated counterparts. This suggests that the peptide may have a role in metabolic modulation, particularly concerning insulin sensitivity and glucose homeostasis .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Somatotropin (6-13) that determine its biological activity?

  • Methodological Answer: To identify structural determinants, researchers can employ techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve the peptide's conformation. Comparative studies with mutated analogs can further pinpoint critical residues. For reproducibility, ensure alignment with literature protocols for peptide synthesis and structural analysis .

Q. Which experimental models are optimal for preliminary in vitro studies of Somatotropin (6-13)?

  • Methodological Answer: Cell lines expressing growth hormone receptors (e.g., IM-9 lymphocytes) are commonly used. Validate model suitability via receptor binding assays and dose-response curves. Include controls such as scrambled peptide sequences to confirm specificity. Refer to method validation frameworks for assay precision and sensitivity .

Q. How can researchers conduct a systematic literature review to identify gaps in Somatotropin (6-13) studies?

  • Methodological Answer: Use databases like PubMed and Scopus with keywords such as "Somatotropin (6-13) receptor binding" or "bioactivity." Apply Boolean operators (AND/OR) to refine searches. Document inclusion/exclusion criteria (e.g., publication date, study type) and synthesize findings using tools like PRISMA flow diagrams .

Advanced Research Questions

Q. What experimental designs address contradictions in reported receptor binding affinities of Somatotropin (6-13)?

  • Methodological Answer: Employ competitive binding assays with radiolabeled ligands to compare affinity under standardized conditions (pH, temperature). Replicate conflicting studies while controlling for variables like peptide purity or receptor isoform expression. Use statistical frameworks (e.g., ANOVA with post-hoc tests) to analyze discrepancies .

Q. How can computational modeling enhance mechanistic studies of Somatotropin (6-13) interactions?

  • Methodological Answer: Combine molecular dynamics simulations with surface plasmon resonance (SPR) data to predict binding kinetics. Validate models using alanine-scanning mutagenesis. Ensure computational parameters (e.g., force fields) align with experimental conditions for cross-validation .

Q. What strategies ensure reproducibility in functional assays involving Somatotropin (6-13)?

  • Methodological Answer: Adopt CONSORT guidelines for reporting experimental details, including peptide batch variability, buffer composition, and instrument calibration. Publish raw data and analysis scripts in supplementary materials. Collaborate with independent labs for inter-laboratory validation .

Q. How should researchers formulate hypotheses to explore Somatotropin (6-13)'s role in metabolic pathways?

  • Methodological Answer: Use the PICO framework (Population: target cells; Intervention: peptide exposure; Comparison: wild-type vs. receptor-deficient models; Outcome: glucose uptake/metabolic markers). Ensure hypotheses are FINER (Feasible, Interesting, Novel, Ethical, Relevant) and testable via targeted metabolomics or CRISPR-based gene editing .

Q. Methodological Challenges & Solutions

Q. What are common pitfalls in quantifying Somatotropin (6-13) in biological samples, and how can they be mitigated?

  • Methodological Answer: Matrix effects (e.g., serum proteins) may interfere with ELISA or LC-MS. Use isotope-labeled internal standards and validate recovery rates via spike-recovery experiments. Report limits of detection (LOD) and quantification (LOQ) following pharmaceutical validation standards .

Q. How to design longitudinal studies assessing Somatotropin (6-13)'s effects without confounding variables?

  • Methodological Answer: Implement randomized block designs to account for inter-individual variability. Use blinded assessments and placebo controls. Apply mixed-effects models to analyze time-dependent changes while adjusting for covariates (e.g., age, baseline hormone levels) .

Q. What ethical considerations apply to in vivo studies of Somatotropin (6-13)?

  • Methodological Answer: Follow institutional animal care guidelines (e.g., ARRIVE) for humane endpoints and sample sizes justified by power analysis. For human-derived cell lines, ensure compliance with informed consent protocols and data anonymization .

Q. Data Interpretation & Reporting

Q. How should researchers present conflicting data on Somatotropin (6-13) in publications?

  • Methodological Answer: Use structured discussion sections to compare results with prior studies, highlighting methodological differences (e.g., assay sensitivity, model systems). Provide sensitivity analyses to show how variables impact conclusions. Reference systematic review principles to contextualize findings .

Q. What is the optimal way to integrate Somatotropin (6-13) findings into broader growth hormone research?

  • Methodological Answer: Use meta-analysis tools to aggregate data across studies, focusing on effect sizes and heterogeneity. Frame results within existing theoretical models (e.g., growth hormone signaling cascades) and propose follow-up experiments in the conclusion .

Properties

CAS No.

55207-83-5

Molecular Formula

C41H66N12O13

Molecular Weight

935 g/mol

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C41H66N12O13/c1-20(2)14-24(42)33(58)53-30(19-54)39(64)48-25(12-9-13-46-41(44)45)34(59)49-26(15-21(3)4)36(61)50-27(16-23-10-7-6-8-11-23)37(62)52-29(18-32(56)57)38(63)51-28(17-31(43)55)35(60)47-22(5)40(65)66/h6-8,10-11,20-22,24-30,54H,9,12-19,42H2,1-5H3,(H2,43,55)(H,47,60)(H,48,64)(H,49,59)(H,50,61)(H,51,63)(H,52,62)(H,53,58)(H,56,57)(H,65,66)(H4,44,45,46)/t22-,24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

FBZGGPWZOUYLLV-IUKVLHSWSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N

Appearance

Solid powder

Key on ui other cas no.

55207-83-5

Purity

>98% (or refer to the Certificate of Analysis)

sequence

LSRLFDNA

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HGH (6-13)
human growth hormone (6-13)
somatotropin (6-13)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Somatotropin (6-13)
Somatotropin (6-13)
Somatotropin (6-13)
Somatotropin (6-13)
Somatotropin (6-13)
Somatotropin (6-13)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.